![molecular formula C11H13NO B1329792 4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol CAS No. 69088-96-6](/img/structure/B1329792.png)
4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol
Overview
Description
The compound “4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol” is an organic compound based on its formula. It contains an aminophenyl group, which suggests that it might have properties similar to aniline derivatives. The presence of a butynol group indicates that it might have alkyne and alcohol functionalities .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. It’s likely to be a solid at room temperature, given its molecular weight. The presence of polar groups (amino and alcohol) suggests that it might have some solubility in polar solvents .Scientific Research Applications
Spectroscopic Characterization
The compound’s molecular structure has been studied using Density Functional Theory (DFT), which supports the experimental analysis of its vibrational modes. This spectroscopic characterization is crucial for understanding the compound’s physical and chemical properties .
Dielectric Studies
Dielectric properties such as the dielectric constant at microwave and optical frequencies, relaxation time, and static dielectric constant have been determined for this compound. These studies are significant for applications in materials science, particularly in the development of new dielectric materials .
Biological Activities
Molecular docking studies suggest that “4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol” interacts with influenza endonuclease inhibitors. This indicates potential applications in antiviral drug development, where the compound could be used to disrupt the life cycle of influenza viruses .
Sensing Applications
Boronic acids, which include compounds like “4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol”, are used in sensing applications due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions. These applications can range from homogeneous assays to heterogeneous detection, including at the interface of sensing materials or within the bulk sample .
Protein Manipulation and Modification
The interaction of boronic acids with proteins allows for their use in biological labeling, protein manipulation, and modification. This is particularly useful in biochemical research and therapeutic development, where precise modifications of proteins are required .
Development of Therapeutics
The key interaction of boronic acids with diols also enables their use in the development of therapeutics. This includes the controlled release of insulin, which is a critical aspect of diabetes management. The compound’s properties could be harnessed to create more effective and responsive insulin delivery systems .
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-(3-aminophenyl)-2-methylbut-3-yn-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-11(2,13)7-6-9-4-3-5-10(12)8-9/h3-5,8,13H,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQPSETABKZMTEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC(=CC=C1)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6071954 | |
Record name | 3-Butyn-2-ol, 4-(3-aminophenyl)-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6071954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol | |
CAS RN |
69088-96-6 | |
Record name | 4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69088-96-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Butyn-2-ol, 4-(3-aminophenyl)-2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069088966 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Butyn-2-ol, 4-(3-aminophenyl)-2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Butyn-2-ol, 4-(3-aminophenyl)-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6071954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.